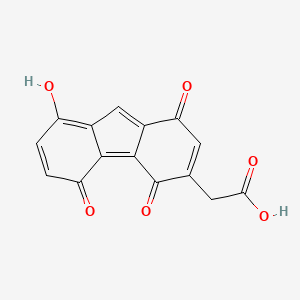
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is a complex organic compound with a unique structure that includes a hydroxy group, multiple oxo groups, and a fluorenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl core, followed by the introduction of hydroxy and oxo groups through selective oxidation reactions. The final step often involves the acylation of the fluorenyl core to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced to hydroxy groups under specific conditions.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products:
Oxidation: Formation of additional oxo groups.
Reduction: Conversion to hydroxy derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and biological activity. The compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Fluorenone derivatives: Compounds with a similar fluorenyl core structure.
Uniqueness: 2-(8-Hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid is unique due to its combination of hydroxy, oxo, and acetic acid functionalities, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
851367-74-3 |
|---|---|
Molekularformel |
C15H8O6 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
2-(8-hydroxy-1,4,5-trioxofluoren-3-yl)acetic acid |
InChI |
InChI=1S/C15H8O6/c16-9-1-2-10(17)13-7(9)5-8-11(18)3-6(4-12(19)20)15(21)14(8)13/h1-3,5,16H,4H2,(H,19,20) |
InChI-Schlüssel |
IMPKJMQKUXZXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)C2=C3C(=CC2=C1O)C(=O)C=C(C3=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
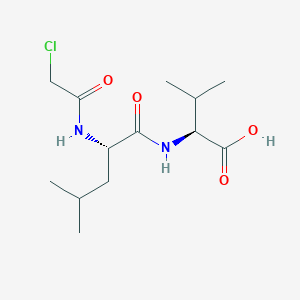
![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
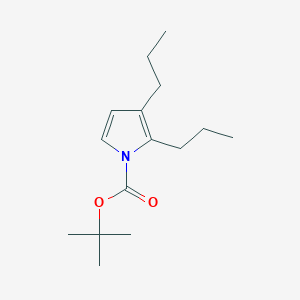
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
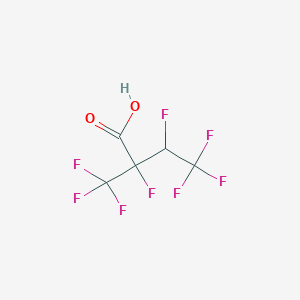
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
![1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14201751.png)
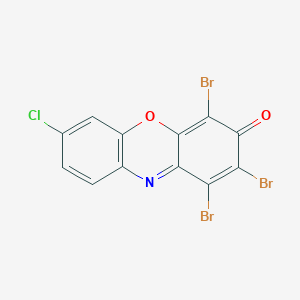

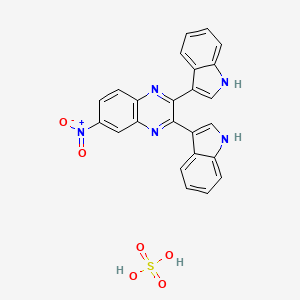
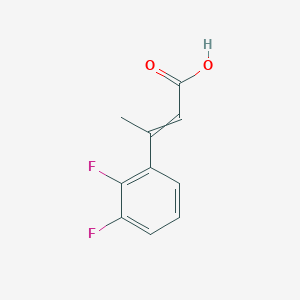
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
